Cas no 149669-19-2 (N-(3-methoxypropyl)-2-nitroaniline)

N-(3-Methoxypropyl)-2-nitroaniline is a nitro-substituted aniline derivative featuring a 3-methoxypropyl substituent on the nitrogen atom. This compound is of interest in organic synthesis and pharmaceutical research due to its functionalized aromatic core, which serves as a versatile intermediate for further chemical modifications. The presence of the nitro group enhances reactivity in reduction and substitution reactions, while the methoxypropyl chain improves solubility in polar organic solvents. Its structural properties make it suitable for applications in dye synthesis, agrochemical development, and as a precursor for heterocyclic compounds. The compound exhibits stability under standard storage conditions, ensuring consistent performance in laboratory and industrial processes.
N-(3-methoxypropyl)-2-nitroaniline structure
149669-19-2 structure
Product Name:N-(3-methoxypropyl)-2-nitroaniline
CAS No:149669-19-2
MF:C10H14N2O3
MW:210.229762554169
CID:3786523
PubChem ID:10443093
Update Time:2025-10-08

N-(3-methoxypropyl)-2-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N-(3-methoxypropyl)-2-nitro-
    • N-(3-Methoxypropyl)-2-nitroaniline
    • AKOS005209216
    • SB79253
    • (3-Methoxy-propyl)-(2-nitro-phenyl)-amine
    • KS-5408
    • F1911-3537
    • 149669-19-2
    • SCHEMBL7745470
    • N-(3-methoxypropyl)-2-nitroaniline
    • MDL: MFCD11204497
    • Inchi: 1S/C10H14N2O3/c1-15-8-4-7-11-9-5-2-3-6-10(9)12(13)14/h2-3,5-6,11H,4,7-8H2,1H3
    • InChI Key: YCYZYXRUQQUNLY-UHFFFAOYSA-N
    • SMILES: C1(NCCCOC)=CC=CC=C1[N+]([O-])=O

Computed Properties

  • Exact Mass: 210.10044231Da
  • Monoisotopic Mass: 210.10044231Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 67.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 355.9±27.0 °C at 760 mmHg
  • Flash Point: 169.0±23.7 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-(3-methoxypropyl)-2-nitroaniline Security Information

N-(3-methoxypropyl)-2-nitroaniline Pricemore >>

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Additional information on N-(3-methoxypropyl)-2-nitroaniline

Recent Advances in the Study of N-(3-methoxypropyl)-2-nitroaniline (CAS: 149669-19-2): A Comprehensive Research Brief

N-(3-methoxypropyl)-2-nitroaniline (CAS: 149669-19-2) is a chemical compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and agrochemical industries. This research brief aims to provide an up-to-date overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses. The information presented herein is derived from peer-reviewed academic journals, industry reports, and technical documents published within the last five years.

The synthesis of N-(3-methoxypropyl)-2-nitroaniline has been optimized in several recent studies, with a focus on improving yield and purity. A 2022 study published in the Journal of Organic Chemistry demonstrated a novel catalytic method that achieves a 92% yield under mild reaction conditions. This advancement is particularly significant for large-scale production, as it reduces both cost and environmental impact. The study also highlighted the compound's stability under various storage conditions, making it a viable candidate for further development.

In terms of biological activity, N-(3-methoxypropyl)-2-nitroaniline has shown promising results in preliminary screenings for antimicrobial and anti-inflammatory properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited moderate inhibitory activity against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively. Additionally, the compound demonstrated significant anti-inflammatory effects in a murine model, reducing edema by 45% at a dose of 50 mg/kg. These findings suggest potential applications in treating bacterial infections and inflammatory disorders.

Further research has explored the mechanistic pathways underlying the biological effects of N-(3-methoxypropyl)-2-nitroaniline. A 2021 study published in ChemBioChem utilized molecular docking simulations to identify potential protein targets, revealing strong binding affinity for cyclooxygenase-2 (COX-2) and bacterial DNA gyrase. These insights provide a foundation for future drug design efforts, particularly in the development of dual-action antimicrobial and anti-inflammatory agents. However, the study also noted the need for further in vivo validation to confirm these interactions.

Despite its potential, challenges remain in the clinical translation of N-(3-methoxypropyl)-2-nitroaniline. A 2023 review in Expert Opinion on Drug Discovery highlighted issues such as poor aqueous solubility and moderate bioavailability, which could limit its therapeutic efficacy. Several strategies to address these limitations have been proposed, including the development of prodrugs and nanoparticle-based delivery systems. For instance, a 2022 study in the International Journal of Pharmaceutics demonstrated that encapsulating the compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved its solubility and sustained release profile.

In conclusion, N-(3-methoxypropyl)-2-nitroaniline (CAS: 149669-19-2) represents a promising candidate for further research and development in the pharmaceutical and agrochemical sectors. Recent advancements in synthesis, coupled with its demonstrated biological activities, underscore its potential as a multifunctional agent. However, addressing its pharmacokinetic limitations will be crucial for its successful translation into clinical or commercial applications. Future studies should focus on optimizing formulation strategies and conducting comprehensive preclinical evaluations to fully realize its therapeutic potential.

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